![molecular formula C6H5BrN4 B577598 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1211516-09-4](/img/structure/B577598.png)
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
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Overview
Description
“6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine” is a chemical compound with the molecular formula C6H5BrN4 . It is a member of the pyrazolopyridine family, which is commonly used in the synthesis of kinase inhibitors .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine”, has been reported in various studies . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine” consists of a pyrazolo portion suitable as a hydrogen bond center and a pyridine thought to have a π–π stacking interaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine” include a molecular weight of 198.02 . The compound is a solid .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their potential biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references, including 2400 patents . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Anticancer Agents
Pyrazolo[3,4-b]pyridin-6-one derivatives have been identified as a new class of anticancer agents . The exact mechanisms of action and the specific types of cancer these compounds are effective against are areas of ongoing research.
Tropomyosin Receptor Kinase Inhibitors
Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potential inhibitors of TRKs .
Synthesis Methods
Various synthetic strategies and approaches have been developed for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method used to assemble the pyrazolopyridine system .
Drug Design
Based on scaffold hopping and computer-aided drug design, pyrazolo[3,4-b]pyridine derivatives have been synthesized for potential use in drug design .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H3,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORWCQUHVRKSTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679146 |
Source
|
Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine | |
CAS RN |
1211516-09-4 |
Source
|
Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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